

Application Notes and Protocols for High-Pressure Homogenization of Gris-PEG Nanoemulsions

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Compound of Interest

Compound Name: *Gris-PEG*

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation and characterization of Griseofulvin-PEG (**Gris-PEG**) nanoemulsions using high-pressure homogenization (HPH). These formulations are of significant interest for enhancing the solubility and bioavailability of Griseofulvin, a poorly water-soluble antifungal drug.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Introduction

Griseofulvin is a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[\[4\]](#)[\[5\]](#) Its oral absorption is often erratic and incomplete.[\[1\]](#) Nanoemulsions are nanocarrier systems that can significantly improve the oral bioavailability of such drugs by increasing the surface area for dissolution and enhancing lymphatic transport.[\[6\]](#) [\[7\]](#) High-pressure homogenization is a robust and scalable method for producing nanoemulsions with uniform droplet sizes.[\[3\]](#)[\[7\]](#) The incorporation of polyethylene glycol (PEG) or PEGylated surfactants can further enhance the stability and in vivo performance of the nanoemulsion.

Data Presentation

The following tables summarize quantitative data from various studies on Griseofulvin nanoemulsions. It is important to note that formulations and HPH parameters vary between

studies, leading to different physicochemical properties.

Table 1: Physicochemical Properties of Griseofulvin Nanoemulsions

Formula tion Code	Oil Phase	Surfacta nt/Co- surfacta nt	Mean Particle Size (nm)	Polydis persity Index (PDI)	Zeta Potentia l (mV)	Drug Loading (%)	Referen ce
ME V	Oleic Acid	Tween 80 / Ethanol (1:1)	12.21	0.109	-0.139	-	[8]
GF-Lipid Nanopart icles	Lipid	-	~60	-	-	-	[2][3]
Optimize d Formulati on	Palm- based Lipid C	Tween 80	179.8	0.306	-27.9	0.77	[9]
F8	Cinnamo n Oil	Tween 80, Poloxam er-188 / Transcut ol	78.79	0.315	-9.46	-	[10]
Microem ulsion Gel	Oleic Acid	Tween 80 / Ethanol (96%)	226.0	>1	-	-	[11]

Table 2: Stability of Griseofulvin in Formulations

Formulation	Storage Condition	Duration	Stability (% Recovery)	Reference
LbL Nanocoated Emulsions	-	7 days	>91%	[1]
Microemulsion Gel	4°C ± 2°C, 25°C ± 2°C, 40°C ± 2°C	-	Stable	[11]
Optimized Nanoemulsion (F8)	Three different temperature conditions	3 months	Stable	[10]

Experimental Protocols

Protocol for Preparation of Gris-PEG Nanoemulsion by High-Pressure Homogenization

This protocol describes a general method for preparing a **Gris-PEG** nanoemulsion. The specific amounts of each component should be optimized based on preliminary formulation studies.

Materials:

- Griseofulvin powder
- Oil phase (e.g., medium-chain triglycerides, oleic acid)
- PEGylated surfactant (e.g., Cremophor EL, Solutol HS 15)
- Co-surfactant (e.g., Transcutol HP, Ethanol)
- Purified water

Equipment:

- High-pressure homogenizer

- High-shear mixer (e.g., Ultra-Turrax)
- Magnetic stirrer
- Analytical balance

Procedure:

- Preparation of the Oil Phase:
 - Accurately weigh the required amount of Griseofulvin powder.
 - Disperse the Griseofulvin in the selected oil phase.
 - Gently heat the mixture under magnetic stirring to facilitate the dissolution of Griseofulvin in the oil.
- Preparation of the Aqueous Phase:
 - Accurately weigh the PEGylated surfactant and co-surfactant.
 - Dissolve the surfactant and co-surfactant in purified water with gentle stirring.
- Formation of the Coarse Emulsion:
 - Slowly add the oil phase to the aqueous phase while continuously mixing with a high-shear mixer at a moderate speed (e.g., 5000-10000 rpm) for 5-10 minutes. This will result in the formation of a coarse pre-emulsion.
- High-Pressure Homogenization:
 - Pass the coarse emulsion through the high-pressure homogenizer.
 - Set the homogenization pressure (e.g., 500-1500 bar) and the number of cycles (e.g., 3-10).[9] These parameters are critical and need to be optimized to achieve the desired particle size and PDI.
 - Collect the resulting nanoemulsion.

- Cooling and Storage:
 - Cool the nanoemulsion to room temperature.
 - Store in a sealed container, protected from light.

Protocol for Characterization of Gris-PEG Nanoemulsion

3.2.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis

- Principle: Dynamic Light Scattering (DLS) is used to determine the particle size distribution and PDI. Electrophoretic Light Scattering (ELS) is used to measure the zeta potential, which indicates the surface charge and stability of the nanoemulsion.
- Procedure:
 - Dilute the nanoemulsion sample with purified water to an appropriate concentration to avoid multiple scattering effects.
 - Analyze the sample using a Zetasizer or a similar instrument.
 - Perform the measurement in triplicate and report the average values.

3.2.2. Encapsulation Efficiency and Drug Loading

- Principle: The amount of Griseofulvin encapsulated within the nanoemulsion is determined by separating the free drug from the nanoemulsion and quantifying the drug in the nanoemulsion.
- Procedure:
 - Separation of Free Drug: Use a centrifugation-based method (e.g., ultracentrifugation) or a dialysis method to separate the nanoemulsion from the aqueous phase containing the unencapsulated drug.
 - Quantification of Encapsulated Drug:

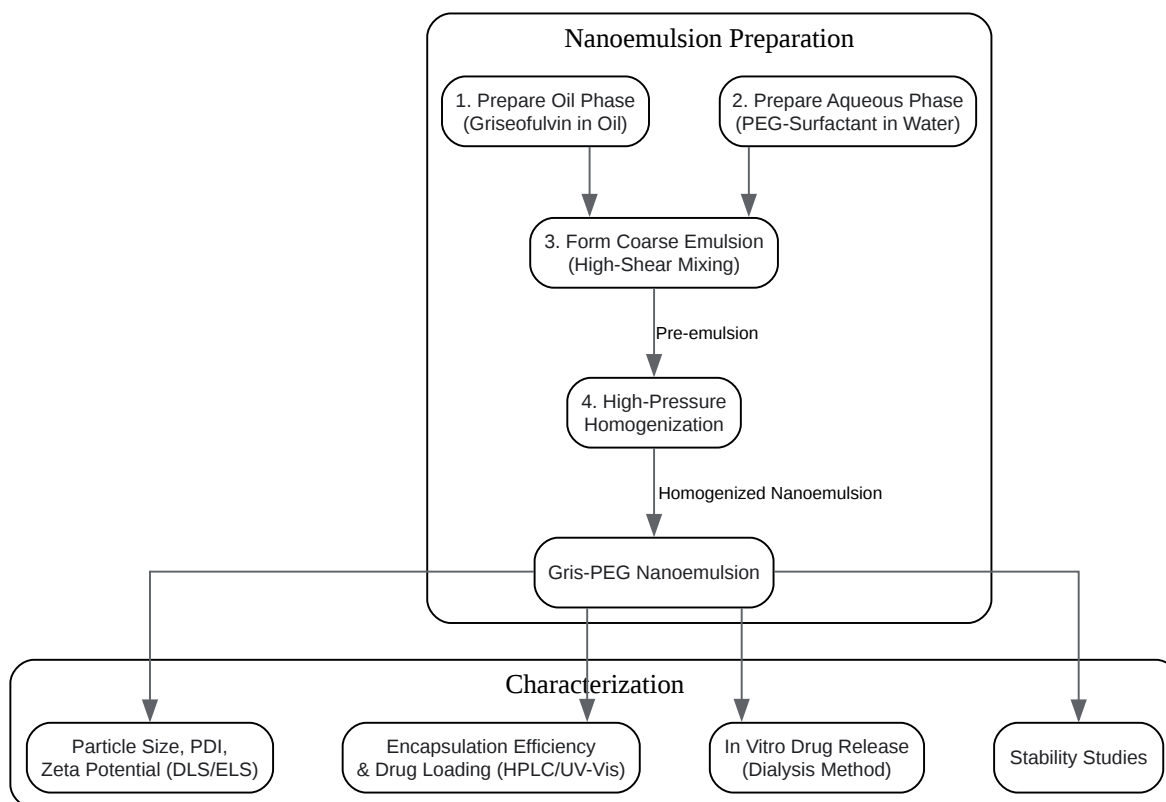
- Disrupt the nanoemulsion droplets in the separated nanoemulsion phase using a suitable solvent (e.g., methanol, acetonitrile).
- Quantify the amount of Griseofulvin using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
- Calculation:
 - Encapsulation Efficiency (%) = $(\text{Total Drug} - \text{Free Drug}) / \text{Total Drug} \times 100$
 - Drug Loading (%) = $(\text{Weight of Drug in Nanoparticles}) / (\text{Weight of Nanoparticles}) \times 100$

3.2.3. In Vitro Drug Release Study

- Principle: The release of Griseofulvin from the nanoemulsion is studied over time in a dissolution medium that mimics physiological conditions.
- Procedure:
 - Use a dialysis bag method. Place a known amount of the nanoemulsion in a dialysis bag with a specific molecular weight cut-off.
 - Immerse the dialysis bag in a dissolution medium (e.g., phosphate-buffered saline with a small percentage of a surfactant like Tween 80 to maintain sink conditions).
 - Maintain the temperature at 37°C and stir the medium at a constant speed.
 - At predetermined time intervals, withdraw aliquots of the dissolution medium and replace with fresh medium.
 - Analyze the concentration of Griseofulvin in the withdrawn samples using HPLC or UV-Vis spectrophotometry.

Visualizations

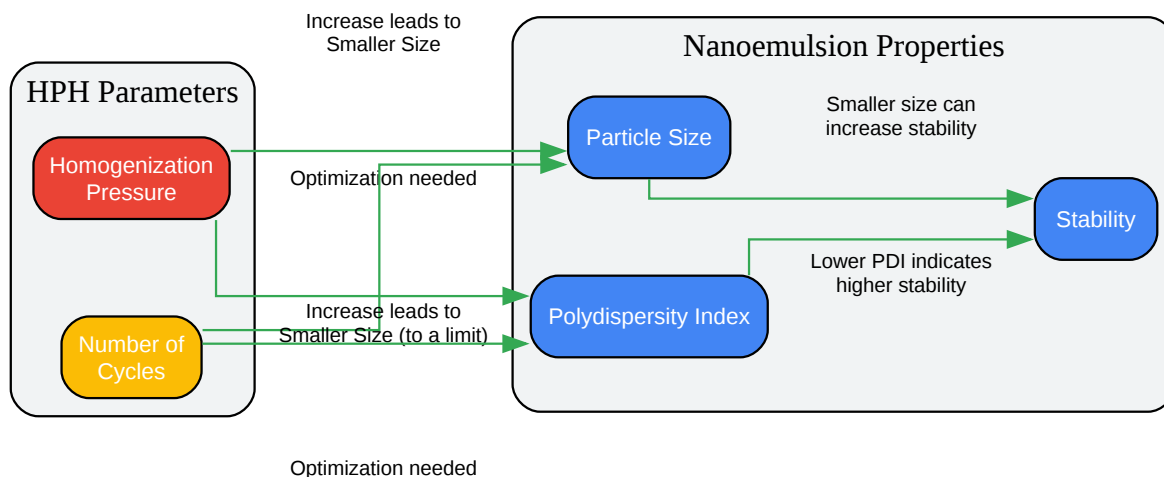
Experimental Workflow



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Caption: Workflow for **Gris-PEG** Nanoemulsion Preparation and Characterization.

Logical Relationship of HPH Parameters



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Caption: Influence of HPH Parameters on Nanoemulsion Properties.

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